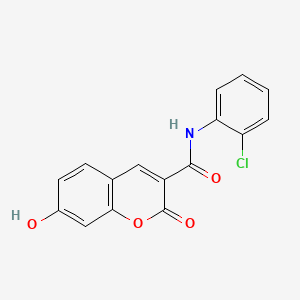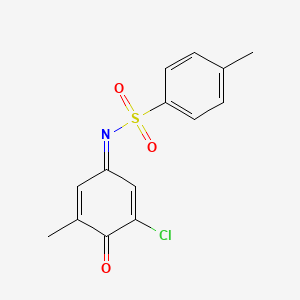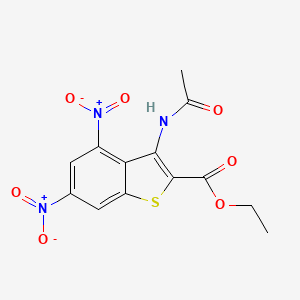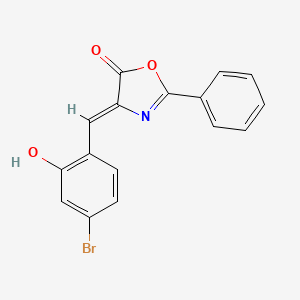
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as CHOC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell survival and proliferation. It has been shown to induce apoptosis by activating the mitochondrial pathway, as well as by inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, which are known to be overexpressed in many cancers.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is its specificity towards cancer cells, which allows for targeted therapy with minimal off-target effects. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to be effective against a wide range of cancer types, including breast, prostate, and lung cancer. However, one of the limitations of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of focus could be on developing more effective delivery systems to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential synergistic effects of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide with other anticancer agents. Moreover, the mechanism of action of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide could be further elucidated to identify additional targets for cancer therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide in humans.
Métodos De Síntesis
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process that involves the condensation of 2-chlorobenzoyl chloride with salicylic acid, followed by cyclization with ammonium acetate and acetic anhydride. The resulting compound is then subjected to a series of reactions to produce N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has shown promising results as a potential anticancer agent. Studies have demonstrated that N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and caspase activation. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit cancer cell growth and proliferation by targeting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many cancers.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-7-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-12-3-1-2-4-13(12)18-15(20)11-7-9-5-6-10(19)8-14(9)22-16(11)21/h1-8,19H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZTXNIXWDYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)




![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)


![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
